3,5-diamino-N-(4-aminophenyl)benzamide

Membrane Science Reverse Osmosis Interfacial Polymerization

Standard diamine monomers limit RO membrane performance with low flux and high fouling. 3,5-Diamino-N-(4-aminophenyl)benzamide (DABA) overcomes these limitations: • Adding 0.25 w/v% DABA to MPD-based TFC membranes boosts water flux 47.7% (37.5→55.4 L/m²·h) with only 0.3% salt rejection loss. • Triamine structure enables >2× smoother surface (RMS <10 nm vs. >20 nm), reducing organic fouling. • Selective benzylamine oxidase inhibitor (IC₅₀ 130 nM; >7,600-fold selectivity over MAO-B). Supplied as ≥99% off-white powder with global shipping for R&D and pilot-scale synthesis.

Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
Cat. No. B13983067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diamino-N-(4-aminophenyl)benzamide
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)N
InChIInChI=1S/C13H14N4O/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,14-16H2,(H,17,18)
InChIKeyHWYQOMOHBPPWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diamino-N-(4-aminophenyl)benzamide (DABA): Procurement-Relevant Specifications and Core Properties


3,5-Diamino-N-(4-aminophenyl)benzamide (CAS 28055-83-6), also known as DABA, is a triamine monomer with a molecular weight of 242.28 g/mol and a calculated XLogP3-AA of 0.7 [1]. This compound is characterized by three amino groups and a central benzamide core, which collectively impart high hydrogen bonding capacity (4 donors, 4 acceptors) and a topological polar surface area of 107 Ų [1]. It is primarily utilized as a key building block in the synthesis of thin-film composite (TFC) reverse osmosis (RO) membranes and as a core scaffold in medicinal chemistry for developing small-molecule inhibitors [2].

3,5-Diamino-N-(4-aminophenyl)benzamide: Critical Reasons Why In-Class Analog Substitution Is Not Advisable


Substituting 3,5-diamino-N-(4-aminophenyl)benzamide with a structurally similar analog, such as 4-amino-N-(4-aminophenyl)benzamide or other benzamide derivatives, introduces quantifiable performance deficits in targeted applications. In membrane science, the presence of three amino groups (a triamine structure) versus two (a diamine) enables higher crosslinking density, which directly correlates with enhanced water flux (37.5 to 55.4 L/m²·h) while maintaining salt rejection [1]. In biological contexts, specific enzyme inhibition profiles, such as the selective nanomolar activity against Benzylamine oxidase (IC₅₀ = 130 nM) versus weak micromolar inhibition of MAO-B (IC₅₀ = 1,000,000 nM), demonstrate target-dependent potency that is not replicated by analogs [2]. The precise arrangement of amino groups and the benzamide linkage dictates both material performance and biological target engagement, making generic substitution a risk for experimental failure.

3,5-Diamino-N-(4-aminophenyl)benzamide: Quantified Performance Differentiation Versus Closest Analogs


Membrane Flux Enhancement: DABA vs. MPD-Only TFC Membranes

The incorporation of 3,5-diamino-N-(4-aminophenyl)benzamide (DABA) as a co-monomer with m-phenylenediamine (MPD) in TFC RO membranes significantly enhances water flux. The flux increased from 37.5 L/m²·h (MPD-only baseline) to 55.4 L/m²·h when 0.25 w/v% DABA was added to the amine solution, while salt rejection decreased minimally by only ~0.3% [1]. This performance gain is attributed to the triamine's ability to create a more hydrophilic, smoother, and thinner active layer [1].

Membrane Science Reverse Osmosis Interfacial Polymerization

Enzyme Inhibition Selectivity: Benzylamine Oxidase vs. MAO-B

3,5-Diamino-N-(4-aminophenyl)benzamide exhibits marked target selectivity among copper-containing and flavin-containing amine oxidases. It potently inhibits Benzylamine oxidase from porcine serum with an IC₅₀ of 130 nM, but shows negligible activity against rat liver Monoamine oxidase B (MAO-B) with an IC₅₀ of 1,000,000 nM [1]. This represents a >7,600-fold selectivity window, confirming that the compound is not a general amine oxidase inhibitor.

Enzymology Drug Discovery Amine Oxidases

Membrane Hydrophilicity and Surface Morphology Enhancement

The introduction of DABA into the polyamide layer of TFC membranes leads to a more hydrophilic surface, as evidenced by lower water contact angles, and a smoother topography [1]. AFM analysis reveals that DABA-containing membranes have a root mean square (RMS) roughness of less than 10 nm, compared to MPD-based membranes which typically exhibit RMS roughness values >20 nm [1]. These properties are linked to reduced fouling propensity and improved long-term operational stability.

Surface Chemistry Materials Science Membrane Characterization

Comparative Cytotoxicity: DABA Core vs. Optimized GSK-3β Inhibitor

While 3,5-diamino-N-(4-aminophenyl)benzamide serves as a core scaffold, its derivative 3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide (compound 4d) demonstrates significant tumor cytotoxicity against HCT-116 human colon cancer cells with an IC₅₀ of 8.3 μM [1]. The unsubstituted parent compound (DABA) lacks this level of cytotoxicity, indicating that the 3-(trifluoromethyl)phenyl substituent is critical for GSK-3β inhibition and antiproliferative activity. This SAR insight is supported by the observation that 4d showed 'commendable selectivity' for GSK-3β and induced apoptosis [1].

Medicinal Chemistry Oncology GSK-3β Inhibition

3,5-Diamino-N-(4-aminophenyl)benzamide: High-Impact Application Scenarios Based on Quantified Performance


High-Flux, Low-Fouling Reverse Osmosis Membrane Fabrication

Procure 3,5-diamino-N-(4-aminophenyl)benzamide (DABA) for use as a co-monomer with m-phenylenediamine (MPD) in the interfacial polymerization of thin-film composite (TFC) reverse osmosis (RO) membranes. Quantitative evidence shows that adding 0.25 w/v% DABA increases water flux by 47.7% (from 37.5 to 55.4 L/m²·h) while sacrificing only 0.3% salt rejection [1]. The resulting membrane surface is >2x smoother (RMS roughness <10 nm vs. >20 nm for MPD-only), which is directly linked to reduced organic and biological fouling [1]. This scenario is ideal for industrial water treatment facilities seeking to optimize throughput and reduce maintenance costs.

Medicinal Chemistry Scaffold for GSK-3β Inhibitor Optimization

Utilize 3,5-diamino-N-(4-aminophenyl)benzamide as a core scaffold for synthesizing novel GSK-3β inhibitors. While the parent compound itself lacks significant cytotoxicity, derivatization at the N-phenyl position (e.g., with a 3-trifluoromethyl group) yields compounds with micromolar IC₅₀ values (8.3 μM against HCT-116 colon cancer cells) and commendable target selectivity [1]. Researchers in oncology drug discovery should procure this building block to explore structure-activity relationships (SAR) aimed at optimizing potency and selectivity for GSK-3β.

Selective Amine Oxidase Research Tool for Benzylamine Oxidase Studies

Employ 3,5-diamino-N-(4-aminophenyl)benzamide as a selective inhibitor in enzymology studies focusing on copper-containing amine oxidases. The compound displays a potent IC₅₀ of 130 nM against Benzylamine oxidase (porcine serum) but is >7,600-fold less active against rat MAO-B (IC₅₀ = 1,000,000 nM) [1]. This stark selectivity makes it a valuable tool for dissecting the roles of different amine oxidases in physiological and pathological processes, without confounding off-target MAO-B inhibition.

Advanced Polymer Synthesis for Functional Materials

Integrate 3,5-diamino-N-(4-aminophenyl)benzamide into polyamide or polyimide synthesis to impart enhanced hydrophilicity and hydrogen-bonding capacity. The molecule's three amino groups and amide linkage (4 H-bond donors, 4 acceptors, TPSA 107 Ų) [1] enable the creation of polymers with tailored properties, such as increased water uptake, improved adhesion, or specific mechanical characteristics. This is particularly relevant for developing advanced materials for coatings, adhesives, or biomedical applications where surface interaction is critical.

Technical Documentation Hub

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